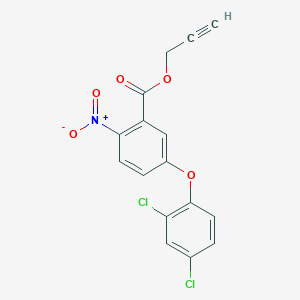![molecular formula C9H14OS2 B14608140 2-Methyl-6,10-dithiaspiro[4.5]decan-1-one CAS No. 59579-77-0](/img/structure/B14608140.png)
2-Methyl-6,10-dithiaspiro[4.5]decan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6,10-dithiaspiro[45]decan-1-one is a unique organic compound characterized by its spirocyclic structure, which includes sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,10-dithiaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of catalysts, temperature control, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6,10-dithiaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-6,10-dithiaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6,10-dithiaspiro[4.5]decan-1-one depends on its specific application. In biological systems, it may interact with enzymes or cellular components, leading to various biochemical effects. The sulfur atoms in the compound can form bonds with metal ions or other nucleophiles, influencing its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decane
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride
Uniqueness
2-Methyl-6,10-dithiaspiro[45]decan-1-one is unique due to its specific spirocyclic structure and the presence of sulfur atoms This gives it distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
59579-77-0 |
|---|---|
Fórmula molecular |
C9H14OS2 |
Peso molecular |
202.3 g/mol |
Nombre IUPAC |
3-methyl-6,10-dithiaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C9H14OS2/c1-7-3-4-9(8(7)10)11-5-2-6-12-9/h7H,2-6H2,1H3 |
Clave InChI |
MMERXWARSSITRP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C1=O)SCCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


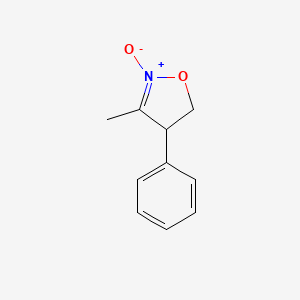
![2,7-Dimethylpyrazolo[1,5-a]pyridine](/img/structure/B14608063.png)
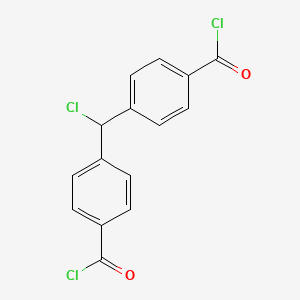
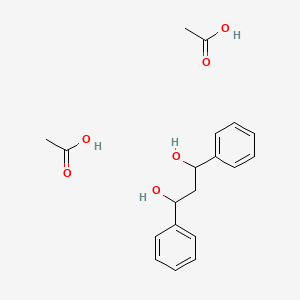
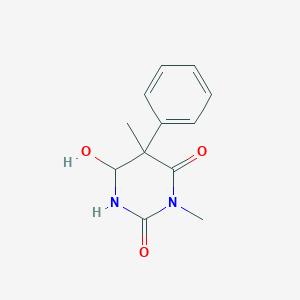
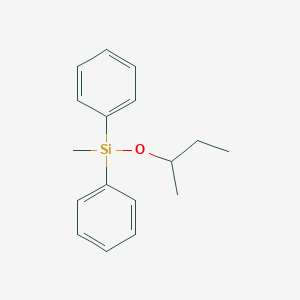
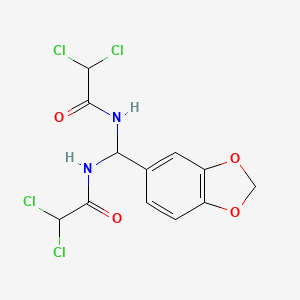
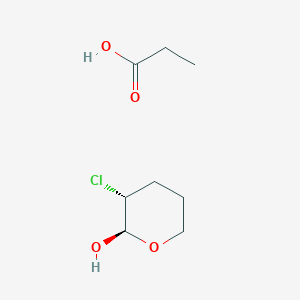

![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)
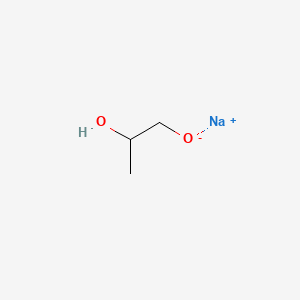

![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)
